3-Furanheptanoic acid, 2,5-dihydro-5-methyl-2-oxo-, methyl ester
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Overview
Description
3-Furanheptanoic acid, 2,5-dihydro-5-methyl-2-oxo-, methyl ester is an organic compound with a complex structure that includes a furan ring, a heptanoic acid chain, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanheptanoic acid, 2,5-dihydro-5-methyl-2-oxo-, methyl ester typically involves the reaction of furan derivatives with heptanoic acid and subsequent esterification. One common method includes the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Furanheptanoic acid, 2,5-dihydro-5-methyl-2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3-Furanheptanoic acid, 2,5-dihydro-5-methyl-2-oxo-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Furanheptanoic acid, 2,5-dihydro-5-methyl-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The furan ring and ester group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-5-methylfuran
- 2(3H)-Furanone, dihydro-5-methyl-
- 2,5-Dihydro-4-hydroxy-2-(4-hydroxybenzyl)-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylic acid methyl ester
Uniqueness
3-Furanheptanoic acid, 2,5-dihydro-5-methyl-2-oxo-, methyl ester is unique due to its specific combination of a furan ring, heptanoic acid chain, and methyl ester group
Properties
CAS No. |
352007-97-7 |
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Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl 7-(2-methyl-5-oxo-2H-furan-4-yl)heptanoate |
InChI |
InChI=1S/C13H20O4/c1-10-9-11(13(15)17-10)7-5-3-4-6-8-12(14)16-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
RYWKKKWQEVCLSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=O)O1)CCCCCCC(=O)OC |
Origin of Product |
United States |
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